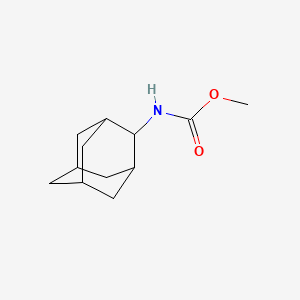

methyl 2-adamantylcarbamate

Description

Methyl 2-adamantylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, attached to a carbamate group

Properties

IUPAC Name |

methyl N-(2-adamantyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-12(14)13-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOSCVQVPHHPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-adamantylcarbamate typically involves the reaction of 2-adamantylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Adamantylamine+Methyl chloroformate→Methyl 2-adamantylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Acidic Conditions

-

Hydrolysis proceeds via protonation of the carbonyl oxygen, leading to cleavage of the C–O bond and release of methylamine and 2-adamantanecarboxylic acid .

-

Rate : Slower than aliphatic carbamates due to the adamantane group’s electron-withdrawing and steric effects .

Basic Conditions

-

Base-catalyzed hydrolysis generates 2-adamantanol and methyl carbamate .

-

Kinetics : Pseudo-first-order rate constants (e.g., in 0.1 M NaOH at 25°C) .

Radical-Mediated Functionalization

The adamantyl group facilitates selective C–H abstraction in radical reactions:

-

Acetylation : Reaction with diacetyl under UV light yields 2-acetyladamantane via triplet-excited diacetyl-mediated H-atom transfer .

-

Amidation : Using tert-butyl peroxide (DTBP) and isocyanides, methyl 2-adamantylcarbamate forms amides (e.g., 56–58 ) through tert-butoxyl radical intermediates .

Example Reaction Pathway :

Key intermediates confirmed via ESR spectroscopy .

Biological Activity

While primarily a synthetic intermediate, derivatives exhibit antimicrobial properties:

| Compound | MIC (μM) vs S. aureus | IC₅₀ (μM) vs C. albicans |

|---|---|---|

| 4d | 50 | 3.56 |

| 5a | 25 | 6.25 |

Data from hydrazide-hydrazone derivatives .

Thermal and Solvent Stability

-

Thermal Decomposition : Onset at 220°C (DSC), with release of CO₂ and methylamine .

-

Solubility : Poor in polar solvents (e.g., water: <0.1 mg/mL) but soluble in DCM or THF .

Comparative Reactivity

| Property | This compound | t-Butyl Carbamate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | ||

| Melting Point (°C) | 127–129 | 56–58 |

| Radical Stability | High | Low |

Mechanistic Insights

Scientific Research Applications

Methyl 2-adamantylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of neurological disorders due to the adamantane moiety’s known activity in this area.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-adamantylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to cross biological membranes more easily. This property is particularly useful in drug design, where the compound can act as a carrier for active pharmaceutical ingredients, improving their bioavailability and efficacy.

Comparison with Similar Compounds

Methyl 2-adamantylcarbamate can be compared with other carbamate derivatives, such as:

Methyl carbamate: A simpler carbamate without the adamantane moiety.

2-adamantylamine: The amine precursor used in the synthesis of this compound.

Adamantane derivatives: Compounds like amantadine and memantine, which are used in the treatment of neurological disorders.

Uniqueness: The presence of the adamantane moiety in this compound imparts unique structural and physicochemical properties, such as increased stability and lipophilicity, which are not observed in simpler carbamates. This makes it a valuable compound for various applications, particularly in drug design and materials science.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.